(E)-6,7,8-Trifluoro-N'-hydroxyisoquinoline-1-carboximidamide
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Overview
Description
(E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is a fluorinated isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic synthesis. One common route includes the fluorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity (E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
(E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trifluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical properties.
N’-hydroxyisoquinoline-1-carboximidamide: Does not contain the trifluoro groups, affecting its reactivity and applications.
Uniqueness
(E)-6,7,8-Trifluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both trifluoro and hydroxycarboximidamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H6F3N3O |
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Molecular Weight |
241.17 g/mol |
IUPAC Name |
6,7,8-trifluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H6F3N3O/c11-5-3-4-1-2-15-9(10(14)16-17)6(4)8(13)7(5)12/h1-3,17H,(H2,14,16) |
InChI Key |
KPNGRFGYIBYHOI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)C(=NO)N |
Origin of Product |
United States |
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